molecular formula C12H13N3 B11901850 7-methyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine CAS No. 389117-34-4

7-methyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine

Cat. No.: B11901850
CAS No.: 389117-34-4
M. Wt: 199.25 g/mol
InChI Key: MPIDZUWKXHUXEW-UHFFFAOYSA-N
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Description

7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b][1,6]naphthyridine is a heterocyclic compound that features a fused ring system incorporating both pyridine and naphthyridine moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b][1,6]naphthyridine can be achieved through a multi-step process involving the condensation of appropriate starting materials. One common method involves the reaction of 2-aminonicotinaldehyde with 2-methyl-1,2,3,4-tetrahydroquinoline under acidic conditions to form the desired product. The reaction typically requires heating and the use of a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of 7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b][1,6]naphthyridine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or platinum may be employed to facilitate the reaction, and the process may be scaled up to produce large quantities of the compound for commercial use.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b][1,6]naphthyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon to yield reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur at the methyl group or the aromatic ring, using reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b][1,6]naphthyridine, which may exhibit different biological activities and properties.

Scientific Research Applications

7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b][1,6]naphthyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and catalysts for chemical processes.

Mechanism of Action

The mechanism of action of 7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b][1,6]naphthyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation, resulting in anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-5-methyl-3-phenyl-6,7,8,9-tetrahydropyrido[3’,2’4,5]imidazo[1,2-a]pyrimidin-5-ium chloride: A microbial metabolite with similar structural features.

    7-Methyl-5,6,7,8-tetrahydropyrido[4’,3’4,5]thieno[2,3-d]pyrimidin-4(3H)-one: Another heterocyclic compound with related biological activities.

Uniqueness

7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b][1,6]naphthyridine is unique due to its specific fused ring system and the presence of both pyridine and naphthyridine moieties. This structural feature contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

389117-34-4

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

7-methyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine

InChI

InChI=1S/C12H13N3/c1-15-6-4-11-10(8-15)7-9-3-2-5-13-12(9)14-11/h2-3,5,7H,4,6,8H2,1H3

InChI Key

MPIDZUWKXHUXEW-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C=C3C=CC=NC3=N2

Origin of Product

United States

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